molecular formula C7H14ClNO B1448878 2-(Dimethylamino)cyclopentan-1-one hydrochloride CAS No. 1803591-04-9

2-(Dimethylamino)cyclopentan-1-one hydrochloride

Cat. No.: B1448878
CAS No.: 1803591-04-9
M. Wt: 163.64 g/mol
InChI Key: VDPJOFLRDOORIJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO.ClH/c1-8(2)6-4-3-5-7(6)9;/h6H,3-5H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Cytotoxic Agents in Cancer Research

A study demonstrated that a series of compounds related to 2-(Dimethylamino)cyclopentan-1-one hydrochloride, specifically 2-(1-cyclopenten-1-yl)-2-[2-(dimethylamino)ethyl]-5-(E)-benzylidene cyclopentanone hydrochlorides, exhibited cytotoxic activity toward human cancer cell lines. This indicates potential applications in cancer research and treatment strategies (Chen et al., 1994).

Antitumor and Antimicrobial Properties

Another research found that derivatives of this compound, specifically 5-(Dimethylaminomethyl)cyclopentanone-2-acetic acid hydrochloride, showed antitumor and antimicrobial activities. This suggests its potential use in the development of new antimicrobial and antitumor agents (Umezawa & Kinoshita, 1960).

Pharmacological Research Tool

A cell-based screen identified a compound related to this compound as a nonpeptidic agonist of the urotensin-II receptor. This indicates its usefulness as a pharmacological research tool and potential drug lead (Croston et al., 2002).

Synthesis of Structurally Diverse Libraries

Research has been conducted on using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, as a starting material in alkylation and ring closure reactions. This approach is aimed at generating a structurally diverse library of compounds, demonstrating the chemical versatility of such substances (Roman, 2013).

Antiinflammatory and Analgesic Activities

A series of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones, related to this compound, were synthesized and tested for antiinflammatory and analgesic activities. The results indicated significant antiinflammatory activity and minimal cytotoxicity for most compounds, showing potential in the development of new antiinflammatory drugs (Chen et al., 1996).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety statements associated with this compound are H315, H319, and H335 .

Properties

IUPAC Name

2-(dimethylamino)cyclopentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-8(2)6-4-3-5-7(6)9;/h6H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPJOFLRDOORIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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